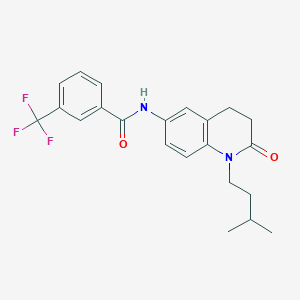

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives involves multi-step processes, including reactions with methyl anthranilate and aryl compounds under specific conditions. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides have been synthesized in one step from reactions involving methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones, indicating a possible pathway for synthesizing complex structures like the one (Chau, Saegusa, & Iwakura, 1982).

Molecular Structure Analysis

The molecular structure of such compounds often involves intricate arrangements of atoms and bonds. For example, studies on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives provide insights into their conformational features, which are crucial for understanding the structure of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving tetrahydroquinoline derivatives can include cyclizations and couplings. For instance, palladium-catalyzed annulations with allenes produce tetrahydroisoquinoline skeletons, indicating potential reactions that could be applied to the synthesis and modification of the compound (Journal of the American Chemical Society, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis of Polycyclic Amides

A study by Song et al. (2010) developed a methodology for synthesizing isoquinolones from benzamides and alkynes through oxidative ortho C-H activation of benzamides. This process, which used Ag(2)CO(3) as an oxidant and RhCp*Cl(2) as a catalyst, could be relevant for creating polycyclic amides related to the target compound (Song et al., 2010).

Isoquinolinone Synthesis

Wu et al. (2016) reported a Rh-catalyzed redox-neutral annulation of primary benzamides with diazo compounds, leading to efficient synthesis of isoquinolinones. This protocol's scalability and good functional group tolerance may offer insights into synthesizing derivatives of the compound (Wu et al., 2016).

Histone Deacetylase Inhibition

Anh et al. (2021) designed and synthesized novel 4-oxoquinazoline-based N-hydroxypropenamides, evaluating their HDAC inhibitory activity and cytotoxicity against cancer cell lines. The structural features contributing to inhibitory activity revealed in this study could be relevant for understanding the biological interactions of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (Anh et al., 2021).

Isoquinoline Synthesis via Cobalt Catalysis

Kuai et al. (2017) utilized picolinamide as a traceless directing group for cobalt-catalyzed oxidative annulation of benzylamides with alkynes to synthesize isoquinolines. This method's regioselectivity and functional group tolerance might provide a foundation for synthesizing related compounds (Kuai et al., 2017).

Eigenschaften

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N2O2/c1-14(2)10-11-27-19-8-7-18(13-15(19)6-9-20(27)28)26-21(29)16-4-3-5-17(12-16)22(23,24)25/h3-5,7-8,12-14H,6,9-11H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYPCOCLSZMBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2495987.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)

![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495991.png)

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)